molecular formula C18H19NO B1293302 3'-Azetidinomethyl-2-methylbenzophenone CAS No. 898771-19-2

3'-Azetidinomethyl-2-methylbenzophenone

Cat. No.: B1293302
CAS No.: 898771-19-2
M. Wt: 265.3 g/mol
InChI Key: BKFSLWAWFSUGLS-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2-methylbenzophenone is a chemical compound with the molecular formula C17H17NO It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2-methylbenzophenone typically involves the reaction of 2-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the azetidine ring.

    Catalysts: Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-2-methylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a secondary alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents like ethanol, methanol, and acetonitrile are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.

Scientific Research Applications

3’-Azetidinomethyl-2-methylbenzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzophenone moiety can also participate in photochemical reactions, making the compound useful in studies of light-induced processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzophenone: Lacks the azetidine ring, making it less reactive in certain types of chemical reactions.

    3’-Aminomethyl-2-methylbenzophenone: Contains an amino group instead of an azetidine ring, leading to different reactivity and applications.

    3’-Hydroxymethyl-2-methylbenzophenone:

Uniqueness

3’-Azetidinomethyl-2-methylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-2-3-9-17(14)18(20)16-8-4-7-15(12-16)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFSLWAWFSUGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643236
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-19-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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